6alpha-hydroxy Paclitaxel
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Overview
Description
6alpha-Hydroxy Paclitaxel is a metabolite of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancers . This compound is derived from the bark of the Pacific yew tree (Taxus brevifolia) and is known for its role in enhancing the therapeutic efficacy of Paclitaxel by improving its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxy Paclitaxel typically involves the hydroxylation of Paclitaxel. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP2C8 . The reaction conditions often include the presence of NADPH and oxygen, which facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for hydroxylation . This method is preferred due to its efficiency and scalability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other chemical groups to form derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
6alpha-Hydroxy Paclitaxel has numerous applications in scientific research:
Mechanism of Action
6alpha-Hydroxy Paclitaxel exerts its effects by stabilizing microtubules, similar to Paclitaxel . This stabilization prevents the depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets the microtubule network within the cell, disrupting the normal function of the cytoskeleton and inhibiting cell division .
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its potent anticancer properties.
Cabazitaxel: Another semi-synthetic derivative used in the treatment of resistant cancers.
Uniqueness: 6alpha-Hydroxy Paclitaxel is unique due to its enhanced pharmacokinetic properties, which can lead to improved therapeutic outcomes compared to its parent compound, Paclitaxel . Its ability to be further modified through chemical reactions also makes it a valuable compound for developing new taxane-based therapies .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWHEDPSFRTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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